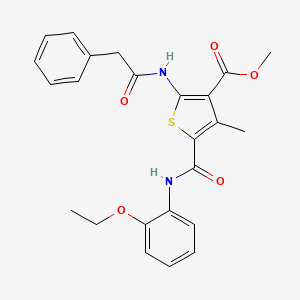
3-Fluoropropyl 1H,1H-perfluorohexyl carbonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Fluoropropyl 1H,1H-perfluorohexyl carbonate is a specialized organofluorine compound known for its unique chemical properties. This compound features a combination of fluorinated alkyl chains and carbonate groups, making it valuable in various scientific and industrial applications. Its structure includes a 3-fluoropropyl group attached to a perfluorohexyl carbonate moiety, which imparts distinct characteristics such as high thermal stability, chemical inertness, and hydrophobicity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoropropyl 1H,1H-perfluorohexyl carbonate typically involves the reaction of 3-fluoropropanol with 1H,1H-perfluorohexyl chloroformate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. A base such as triethylamine is often used to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
3-Fluoropropanol+1H,1H-Perfluorohexyl chloroformate→3-Fluoropropyl 1H,1H-perfluorohexyl carbonate+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions such as temperature, pressure, and reactant concentrations. Additionally, purification steps like distillation or chromatography are employed to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
3-Fluoropropyl 1H,1H-perfluorohexyl carbonate can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom in the 3-fluoropropyl group can be substituted by nucleophiles under appropriate conditions.
Hydrolysis: The carbonate group can be hydrolyzed in the presence of water or aqueous base, leading to the formation of 3-fluoropropanol and 1H,1H-perfluorohexanol.
Reduction: The compound can be reduced to form corresponding alcohols or other reduced products.
Common Reagents and Conditions
Nucleophiles: Such as amines or thiols for substitution reactions.
Bases: Such as sodium hydroxide for hydrolysis.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products
Substitution: Products depend on the nucleophile used.
Hydrolysis: 3-Fluoropropanol and 1H,1H-perfluorohexanol.
Reduction: Corresponding alcohols or other reduced forms.
Applications De Recherche Scientifique
3-Fluoropropyl 1H,1H-perfluorohexyl carbonate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the preparation of fluorinated compounds.
Biology: Employed in the study of fluorinated biomolecules and their interactions.
Medicine: Investigated for potential use in drug delivery systems due to its stability and inertness.
Industry: Utilized in the production of specialty coatings, lubricants, and surfactants due to its hydrophobic and oleophobic properties.
Mécanisme D'action
The mechanism by which 3-Fluoropropyl 1H,1H-perfluorohexyl carbonate exerts its effects depends on its application. In chemical reactions, its reactivity is influenced by the electron-withdrawing effects of the fluorine atoms and the stability of the carbonate group. In biological systems, its hydrophobic nature allows it to interact with lipid membranes, potentially altering membrane properties or serving as a carrier for hydrophobic drugs.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Fluoropropyl 1H,1H-perfluorooctyl carbonate
- 3-Fluoropropyl 1H,1H-perfluorobutyl carbonate
- 3-Fluoropropyl 1H,1H-perfluorodecyl carbonate
Uniqueness
Compared to similar compounds, 3-Fluoropropyl 1H,1H-perfluorohexyl carbonate offers a balance between chain length and fluorination, providing optimal properties for specific applications. Its moderate chain length ensures sufficient hydrophobicity without excessive bulk, making it suitable for a wide range of uses in both research and industry.
Propriétés
Formule moléculaire |
C10H8F12O3 |
|---|---|
Poids moléculaire |
404.15 g/mol |
Nom IUPAC |
3-fluoropropyl 2,2,3,3,4,4,5,5,6,6,6-undecafluorohexyl carbonate |
InChI |
InChI=1S/C10H8F12O3/c11-2-1-3-24-5(23)25-4-6(12,13)7(14,15)8(16,17)9(18,19)10(20,21)22/h1-4H2 |
Clé InChI |
GTRWVQHQVHYVLL-UHFFFAOYSA-N |
SMILES canonique |
C(COC(=O)OCC(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)CF |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



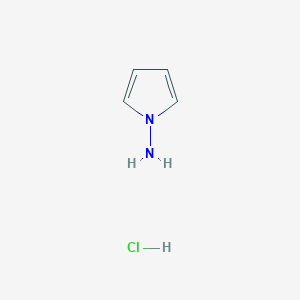




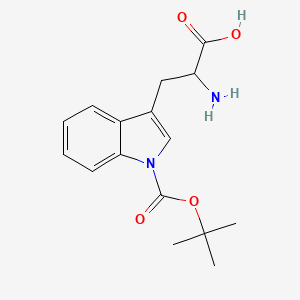
![2-Fluoro-3'-methyl-[1,1'-biphenyl]-3-amine](/img/structure/B12078317.png)
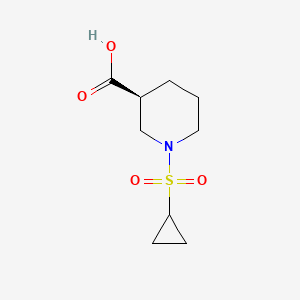
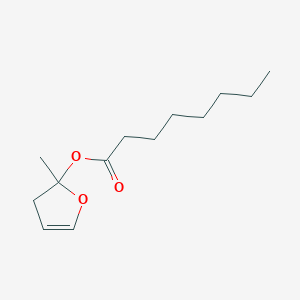
![5-[(2-Cyanoethoxy)methyl]-2'-deoxycytidine](/img/structure/B12078335.png)

